1-Methyl-1H-indole-2-yl isocyanate
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Overview
Description
“1-Methyl-1H-indole-2-yl isocyanate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are significant in natural products and drugs, playing a main role in cell biology . They are used as pharmaceutical intermediates and also as raw material in organic synthesis .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . They are usually prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “1-Methyl-1H-indole-2-yl isocyanate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 131.1745 .Chemical Reactions Analysis
Indole derivatives are known to exhibit various chemical reactions. For instance, they are useful synthons in Sonogashira cross-coupling reactions .Scientific Research Applications
Chemical Synthesis and Mechanistic Studies : Research by Nemoto et al. (2016) has shown that 1-substituted indoles, including 1-methylindoles, can be effectively used in carboxylation, alkoxycarbonylation, and carbamoylation reactions. These processes are crucial in synthesizing various organic compounds, including pharmaceuticals (Nemoto et al., 2016).
Corrosion Inhibition : A study by Verma et al. (2016) on 3-amino alkylated indoles, closely related to 1-methylindoles, demonstrates their effectiveness as corrosion inhibitors for mild steel. This application is significant in industrial settings to prevent material degradation (Verma et al., 2016).
Medical Research and Immunology : Research into the stereoisomers of 1-methyl-tryptophan, which is structurally related to 1-methylindoles, has provided insights into their role in inhibiting indoleamine 2,3-dioxygenase in dendritic cells. This inhibition is linked to antitumor responses, highlighting potential applications in cancer treatment (Hou et al., 2007).
Sensory Neuron Research : Bessac et al. (2009) investigated the effects of isocyanates, including methyl isocyanate, on sensory neurons. They found that isocyanates activate transient receptor potential ankyrin 1 (TRPA1), causing noxious effects. This research is critical for understanding chemical irritations and developing countermeasures (Bessac et al., 2009).
Organic Chemistry and Drug Synthesis : The work by Rajesh et al. (2017) on the Ag-Catalyzed synthesis of fused indole-cyclic urea derivatives demonstrates the importance of indole derivatives in synthesizing complex organic compounds with potential pharmaceutical applications (Rajesh et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, “1-Methyl-1H-indole-5-sulfonyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . Therefore, there is potential for further exploration and development of “1-Methyl-1H-indole-2-yl isocyanate” and similar compounds in the future.
properties
IUPAC Name |
2-isocyanato-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-9-5-3-2-4-8(9)6-10(12)11-7-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLLVJEXALHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanato-1-methyl-1h-indole |
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